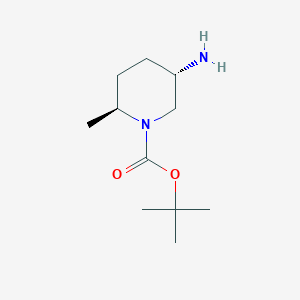

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate

Overview

Description

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group on the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpiperidine.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral acids or enzymes to obtain the desired (2S,5S) configuration.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the reaction environment.

Coupling Reactions: It can be used in coupling reactions to form amide or peptide bonds, making it valuable in peptide synthesis.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling: Reagents such as carbodiimides (e.g., EDC, DCC) are used for coupling reactions to form amide bonds.

Major Products

The major products formed from these reactions include various derivatives of piperidine, which can be further functionalized for use in pharmaceuticals and other applications.

Scientific Research Applications

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The Boc protecting group ensures selective reactions at the amino group, allowing for precise modifications in multi-step synthesis processes .

Comparison with Similar Compounds

Similar Compounds

(2S,5S)-5-Carboxymethylproline: Another chiral piperidine derivative used in the synthesis of beta-lactam antibiotics.

(2S,4R)-Dimethyl-5S-hexanolide: A chiral lactone used in various organic synthesis applications.

Uniqueness

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the Boc protecting group, which provides versatility in synthetic applications. Its ability to undergo selective deprotection and subsequent functionalization makes it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate (CAS No. 1450891-25-4) is a chemical compound notable for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound has the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.3 g/mol. Its structure features a piperidine ring, an amino group, and a tert-butyl ester moiety, which collectively influence its reactivity and interactions in biological systems. The stereochemistry of the compound, being classified as a trans isomer, plays a crucial role in determining its biological properties and activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.3 g/mol |

| CAS Number | 1450891-25-4 |

| Key Functional Groups | Piperidine ring, amino group |

| Stereochemistry | Trans isomer |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Potential as a lead compound in drug discovery for infections.

- Neuroprotective Effects : Possible applications in neurodegenerative diseases due to its structural properties that facilitate interaction with neural receptors.

The presence of the amino group enhances the compound's ability to form hydrogen bonds with biological macromolecules, potentially increasing its affinity for target proteins.

Antimicrobial Activity

A study explored the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated significant activity against several bacterial strains, suggesting that modifications in the piperidine structure could enhance antibacterial efficacy.

Neuroprotective Effects

In another investigation focused on neuroprotective compounds, this compound was tested for its ability to inhibit neuronal apoptosis in vitro. The compound demonstrated promising results by reducing cell death in neuronal cell lines exposed to oxidative stress, indicating its potential for therapeutic applications in neurodegenerative disorders.

Comparative Analysis with Related Compounds

A comparative analysis was performed to evaluate the biological activity of this compound against structurally similar compounds. The following table summarizes key findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate | Similar piperidine structure | Moderate antimicrobial activity |

| (2S,5S)-5-amino-2-methylpiperidine | Lacks tert-butyl group | Lower solubility; reduced activity |

| Benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine | Contains a benzyl group | Enhanced interaction with certain targets |

This analysis highlights the unique properties of this compound concerning its stereochemistry and functional groups that influence its reactivity and biological properties.

Properties

IUPAC Name |

tert-butyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBQGSSDAJNKG-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375165-77-6 | |

| Record name | tert-Butyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.